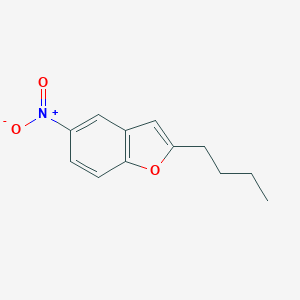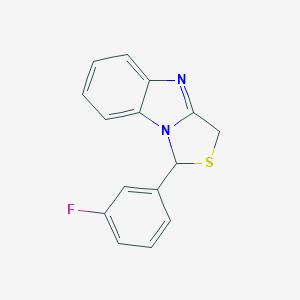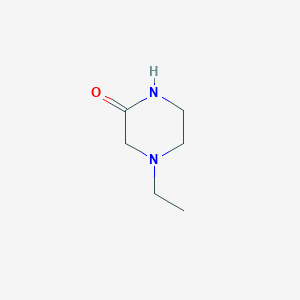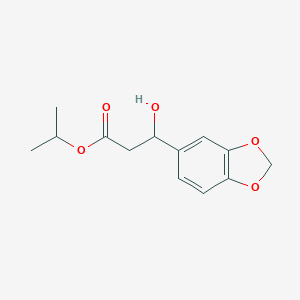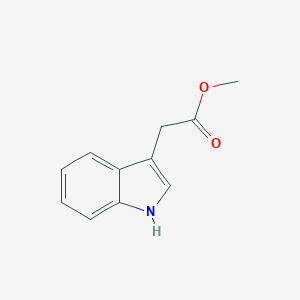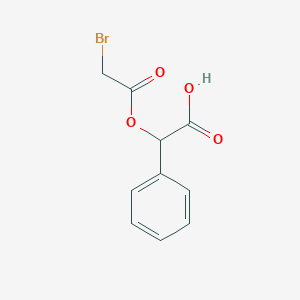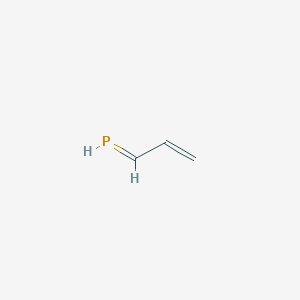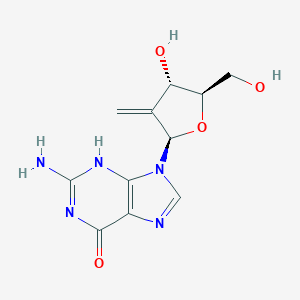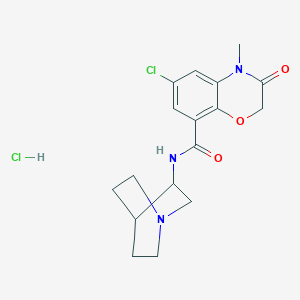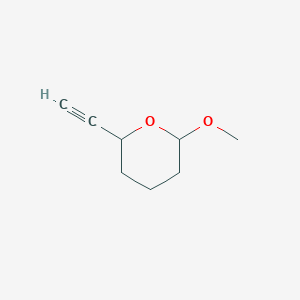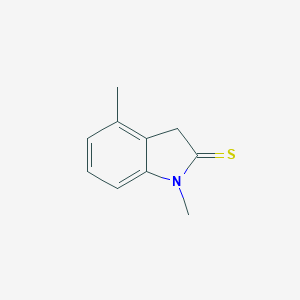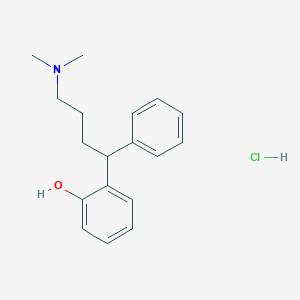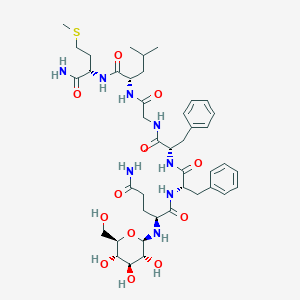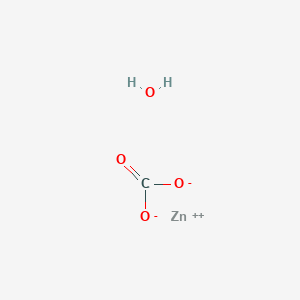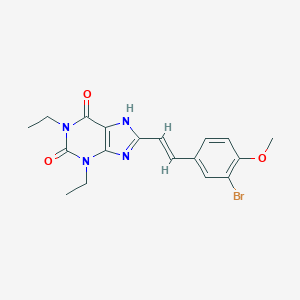
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine, also known as BMX or PD-168,077, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. BMX is a selective antagonist of the adenosine A1 receptor and has been shown to have a wide range of biochemical and physiological effects.
作用机制
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine acts as a selective antagonist of the adenosine A1 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, vascular tone, and inflammation. By blocking the A1 receptor, (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine can modulate these processes and exert its therapeutic effects.
生化和生理效应
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, vascular tone, and inflammation. It has also been shown to have neuroprotective effects in animal models of neurological disorders, as well as anti-cancer effects in certain cell lines.
实验室实验的优点和局限性
One advantage of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine is its selectivity for the adenosine A1 receptor, which allows for more targeted modulation of physiological processes. However, one limitation is that it can be difficult to obtain pure (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine due to its complex synthesis process, which can make it challenging to use in lab experiments.
未来方向
There are several potential future directions for research on (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine. One area of interest is its potential use in the treatment of neurological disorders, particularly in combination with other drugs or therapies. Another area of interest is its potential use in the treatment of cancer, as more research is needed to fully understand its anti-cancer effects and how they can be optimized. Additionally, there is ongoing research into the synthesis and purification of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine to improve its yield and purity, which could make it more accessible for lab experiments and potential therapeutic applications.
合成方法
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine can be synthesized through a multi-step process that involves the reaction of 3-bromo-4-methoxystyrene with ethyl acetoacetate, followed by the addition of xanthine and the use of various reagents to produce the final product. The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has been optimized over the years to increase yield and purity, and it is now a well-established method in the field of medicinal chemistry.
科学研究应用
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
属性
CAS 编号 |
155271-48-0 |
|---|---|
产品名称 |
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine |
分子式 |
C18H19BrN4O3 |
分子量 |
419.3 g/mol |
IUPAC 名称 |
8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H19BrN4O3/c1-4-22-16-15(17(24)23(5-2)18(22)25)20-14(21-16)9-7-11-6-8-13(26-3)12(19)10-11/h6-10H,4-5H2,1-3H3,(H,20,21)/b9-7+ |
InChI 键 |
SBUXPWCFVRLFGI-VQHVLOKHSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)Br |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)Br |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)Br |
同义词 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3-bromo-4-methoxyphenyl)ethenyl )-1,3-diethyl-, (E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



